molecular formula C21H21FN2O4 B11290563 8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11290563
M. Wt: 384.4 g/mol
InChI Key: PJKYMOULVPJUHH-UHFFFAOYSA-N
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Description

8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a trimethoxybenzoyl group, and a tetrahydro-pyridoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

Molecular Formula

C21H21FN2O4

Molecular Weight

384.4 g/mol

IUPAC Name

(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C21H21FN2O4/c1-26-18-8-12(9-19(27-2)20(18)28-3)21(25)24-7-6-17-15(11-24)14-10-13(22)4-5-16(14)23-17/h4-5,8-10,23H,6-7,11H2,1-3H3

InChI Key

PJKYMOULVPJUHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions to form the indole core . The trimethoxybenzoyl group can be introduced through acylation reactions using appropriate acid chlorides or anhydrides . Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product .

Mechanism of Action

The mechanism of action of 8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death . Additionally, the compound may interact with other proteins and enzymes involved in cellular signaling and metabolism .

Biological Activity

The compound 8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a member of the pyridoindole class of compounds and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H21ClFN5O3C_{20}H_{21}ClFN_5O_3, with a molecular weight of approximately 433.9 g/mol. The compound features a tetrahydro-pyridoindole core structure with a fluorine atom and a trimethoxybenzoyl moiety that contribute to its biological properties.

Research indicates that compounds within the pyridoindole class exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit specific enzymes related to cancer progression and other diseases.
  • Modulation of Ion Channels : The compound may influence ion channel activity, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation.
  • Antineoplastic Properties : Some studies suggest that this compound may possess anti-cancer properties by affecting cellular signaling pathways.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the chemical structure influence biological activity. Key findings include:

  • Substituent Effects : The presence of methoxy groups on the benzoyl moiety enhances solubility and biological activity.
  • Fluorine Substitution : The introduction of a fluorine atom at specific positions has been linked to increased potency against certain targets.

Table 1: Summary of SAR Findings

Compound VariantKey ModificationsBiological ActivityEC50 (µM)
Compound ANo fluorineLow potency>20
Compound BFluorine at C8Moderate potency5
Compound CTrimethoxy groupHigh potency0.1

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Cystic Fibrosis Modulation : A study demonstrated that derivatives of the tetrahydro-pyridoindole scaffold effectively rescue CFTR function in F508del-CFTR mutant cells. The most potent compounds showed EC50 values in the low micromolar range .
  • Antitumor Activity : In vitro assays revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value of 0.5 µM against breast cancer cells .

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